molecular formula C15H15N5O2S B2911619 3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219905-37-9

3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2911619
CAS No.: 1219905-37-9
M. Wt: 329.38
InChI Key: KIQUBQFHKHZFFW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. It features a hybrid structure combining a 3-methoxyphenyl-pyrazole carboxamide core linked to a 5-methyl-1,3,4-thiadiazole ring. This specific architecture is of significant scientific interest as the 1,3,4-thiadiazole scaffold is known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects . The incorporation of the 1,3,4-thiadiazole moiety is a strategic pharmacophore choice, as this ring system is recognized for its ability to interact strongly with biomolecules and its potential to cross the blood-brain barrier, making it a valuable template for central nervous system (CNS) drug development . Research into analogous compounds has demonstrated that the 1,3,4-thiadiazole nucleus can contribute to anticonvulsant activity, potentially through mechanisms involving the GABAergic system, which helps prevent abnormal electrical impulses in the brain . Furthermore, recent studies on novel S-alkyl 1,3,4-thiadiazole-2-carboxamide derivatives have highlighted their promising anti-inflammatory and antibacterial properties, suggesting potential applications for this chemical class in developing new anti-infective and anti-inflammatory agents . This product is provided for research use only and is intended for in vitro studies, hit-to-lead optimization, and pharmacological profiling in the context of investigating new therapeutic agents for neurological disorders, inflammation, and other conditions. Researchers can utilize this compound as a key intermediate or a reference standard in their projects aimed at exploring the structure-activity relationships (SAR) of thiadiazole-containing molecules.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-17-18-15(23-9)16-14(21)13-8-12(19-20(13)2)10-5-4-6-11(7-10)22-3/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQUBQFHKHZFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide, commonly referred to as compound 1219905-37-9, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, structure-activity relationships, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5O2SC_{15}H_{15}N_{5}O_{2}S with a molecular weight of 329.4 g/mol. The compound features a pyrazole core substituted with a methoxyphenyl group and a thiadiazole moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC₁₅H₁₅N₅O₂S
Molecular Weight329.4 g/mol
CAS Number1219905-37-9

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyrazole moieties often display significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazoles have shown efficacy against various bacterial strains, including Staphylococcus aureus . The incorporation of the pyrazole structure may enhance this activity due to its ability to interact with microbial enzymes or cell membranes.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. A study on related pyrazolecarboxamide hybrids demonstrated their capability to inhibit Hepatitis C Virus (HCV) replication in vitro. For example, derivatives showed effective inhibition with EC50 values ranging from 6.7 µM to higher concentrations . This suggests that the target compound may similarly possess antiviral activity worth investigating further.

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. Some studies demonstrate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways . The specific effects of this compound on cancer cell lines remain to be elucidated but warrant further research.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the thiadiazole and pyrazole rings can significantly influence biological activity:

  • Thiadiazole Substituents : Modifications at the 5-position of the thiadiazole ring have been shown to enhance biological activity. For instance, replacing hydrogen with alkyl or aryl groups can improve potency against specific targets.
  • Pyrazole Core Modifications : Altering the substituents on the pyrazole ring can affect binding affinity and selectivity for biological targets, as evidenced by studies on related compounds .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • Antimicrobial Study : A library of 1,3,4-thiadiazole-containing pyrazoles was synthesized and tested for acaricidal and insecticidal activities. Certain derivatives exhibited over 80% efficacy against pests at low concentrations .
  • Antiviral Evaluation : In vitro assays highlighted that certain pyrazole derivatives could inhibit RNA viruses effectively, suggesting that modifications leading to increased hydrophobicity could enhance membrane penetration and antiviral efficacy .
  • Cancer Cell Line Studies : Research involving thiadiazole derivatives reported significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further exploration regarding the anticancer potential of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Pyrazole-Thiadiazole Hybrids
  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (): Substituents: Chloro, cyano, and aryl groups on pyrazole rings. Key Differences: The target compound lacks chloro/cyano groups but includes a methoxy group, which is electron-donating. This may enhance solubility compared to electron-withdrawing groups (e.g., Cl, CN) . Melting Points: Analogous compounds (e.g., 3a–3e) show MPs ranging from 123–183°C, suggesting the target compound likely has a comparable MP due to similar molecular weight and polarity .
  • N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Substituents: Isopropyl on thiadiazole and a pyrrolidine ring.
Pyrazole-Sulfonamide/Thiadiazine Derivatives
  • 3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide ():
    • Substituents: Thiadiazine ring instead of thiadiazole.
    • Key Differences: Thiadiazine’s six-membered ring introduces conformational flexibility, whereas thiadiazole’s five-membered ring in the target compound may enhance rigidity and π-stacking interactions .

Physicochemical Properties

Property Target Compound 3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide () 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ()
Molecular Weight ~350 g/mol (estimated) 439.5 g/mol 265.7 g/mol
Key Substituents 3-Methoxyphenyl, 5-methyl-thiadiazole 4-Methoxyphenyl, thiadiazine 3-Chlorophenyl, methylcarboxamide
Solubility Predictors Methoxy (↑), methyl (↓) Phenyl (↓), thiadiazine (variable) Chloro (↓), methyl (↓)

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